Axitinib Impurity 2
Description
Properties
CAS No. |
1428728-83-9 |
|---|---|
Molecular Formula |
C44H36N8O2S2 |
Molecular Weight |
772.9 g/mol |
IUPAC Name |
N-methyl-2-[[6-[3-[3-[2-(methylcarbamoyl)phenyl]sulfanyl-1H-indazol-6-yl]-2,4-dipyridin-2-ylcyclobutyl]-1H-indazol-3-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C44H36N8O2S2/c1-45-41(53)29-11-3-5-15-35(29)55-43-27-19-17-25(23-33(27)49-51-43)37-39(31-13-7-9-21-47-31)38(40(37)32-14-8-10-22-48-32)26-18-20-28-34(24-26)50-52-44(28)56-36-16-6-4-12-30(36)42(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52) |
InChI Key |
AMFHQHPHCWAIPO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=NNC3=C2C=CC(=C3)C4C(C(C4C5=CC=CC=N5)C6=CC7=C(C=C6)C(=NN7)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Sources and Classification of Axitinib Impurity 2
Degradation Pathways Yielding Axitinib Impurity 2
Studies on Photolytic Degradation Processes Forming this compound
Axitinib has been shown to be susceptible to degradation upon exposure to light, leading to the formation of various photolytic degradation products. Forced degradation studies, which are crucial for establishing the stability-indicating properties of analytical methods, have consistently demonstrated the impact of photolytic stress on Axitinib.
In one study, exposing Axitinib to direct sunlight for four days resulted in significant degradation. scholarsresearchlibrary.com Another study subjected Axitinib to photolytic conditions as part of a comprehensive stress testing protocol, which also included acid, base, oxidative, and thermal stress. researchgate.net The results from these studies indicate that photolytic degradation is a notable pathway for the generation of impurities. researchgate.net
Research has shown that under photolytic stress, Axitinib can degrade by as much as 19.77%. irjweb.com A separate investigation reported a final purity of 80.9% for Axitinib after exposure to photolytic conditions, implying a degradation of 19.1%. jpionline.org These findings underscore the photosensitivity of the Axitinib molecule. While these studies confirm the generation of multiple degradation products under light exposure, the explicit identification of this compound as a direct result of photolysis is not consistently detailed across all public research. However, analytical methods have been developed to separate Axitinib from its various impurities, including Impurity 2, in samples subjected to these stress conditions. jpionline.org
| Study Reference | Photolytic Condition | Observed Degradation (%) |
|---|---|---|
| Syed and Nannapaneni, 2023 jpionline.org | Not specified | 19.1% (inferred from 80.9% final purity) |
| IRJEdT, 2024 irjweb.com | UV Light | 19.77% |
| Scholars Research Library, 2013 scholarsresearchlibrary.com | Direct sunlight for 4 days | Data not quantified in snippet |
Evaluation of Thermal Stress-Induced Formation of this compound
Thermal stress is another critical factor that can induce the degradation of Axitinib. Stability studies have evaluated the effect of heat on both solid and solution forms of the drug. In these studies, Axitinib was subjected to high temperatures for extended periods to simulate the potential impact of storage and processing conditions.
One common method for thermal stress testing involves heating a solution of the drug. For instance, a sample solution of Axitinib was placed in an oven at 105°C for 6 hours to assess its thermal stability. humanjournals.com Similar conditions, such as heating the bulk drug at 105°C for 6 hours, were also employed. scholarsresearchlibrary.com
The results from these thermal degradation studies show a quantifiable level of decomposition. One study reported that thermal stress at 105°C led to 18.89% degradation of Axitinib. irjweb.com Another study found the purity of Axitinib to be 81.7% after thermal degradation, corresponding to an 18.3% loss of the active ingredient. jpionline.org These results confirm that Axitinib is thermally labile. The formation of various degradation products under thermal stress has been confirmed, and analytical methods are capable of separating these from the parent drug and other process-related impurities like this compound. jpionline.org
| Study Reference | Thermal Condition | Observed Degradation (%) |
|---|---|---|
| Syed and Nannapaneni, 2023 jpionline.org | Not specified | 18.3% (inferred from 81.7% final purity) |
| IRJEdT, 2024 irjweb.com | 105°C | 18.89% |
| Kumari et al., 2023 humanjournals.com | 105°C for 6 hours | 18.89% |
| Scholars Research Library, 2013 scholarsresearchlibrary.com | 105°C for 6 hours | Data not quantified in snippet |
Identification of Other Stress-Induced Degradation Products Related to this compound
Forced degradation studies on Axitinib have been conducted under a variety of stress conditions beyond photolytic and thermal exposure, including acidic, alkaline, and oxidative environments. scholarsresearchlibrary.comresearchgate.net These studies reveal that Axitinib is particularly sensitive to acid, base, and peroxide degradation. scholarsresearchlibrary.comresearchgate.net The degradation pathways are complex, leading to a number of different impurities.
Upon exposure to oxidative conditions, Axitinib was found to be unstable, generating several degradation products. researchgate.net Research has characterized these products as sulfoxide (B87167) and sulfone impurities, among others. researchgate.netnih.gov Specifically, a major metabolite identified in human plasma is the M12 sulfoxide product. nih.gov In addition to oxidation, hydrolysis can occur when Axitinib is exposed to water or moisture for prolonged periods, leading to the breakdown of chemical bonds and the formation of degradants.
Comprehensive stress testing has led to the separation and characterization of multiple degradation products. One study identified a total of four degradation products resulting from oxidative and photolytic stress, three of which were novel and had not been previously reported. researchgate.net These were characterized as sulfoxide, sulfone, isomeric, and dimer impurities. researchgate.net Another study using LC-MS/MS to characterize degradation products formed under various conditions designated them as DP3, DP4, DP5, and DP6, which were generated from alkali and peroxide degradation. jpionline.org The development of robust, stability-indicating analytical methods is essential to separate and quantify the parent Axitinib from this array of stress-induced products, including process-related impurities such as this compound. jpionline.orgijpronline.com
| Stress Condition | % Degradation / Purity | Identified Degradation Products | Reference |
|---|---|---|---|
| Acid Degradation | 15.79% Degradation | Not specified | irjweb.com |
| Alkali Degradation | 16.97% Degradation | DP3, DP4 | irjweb.comjpionline.org |
| Oxidative (Peroxide) Degradation | 15.36% Degradation | Sulfoxide, Sulfone, DP5, DP6 | researchgate.netirjweb.comjpionline.org |
| Hydrolysis Degradation | 6.69% Degradation | Not specified | irjweb.com |
Mechanistic Investigations of Axitinib Impurity 2 Formation
Chemical Reaction Pathways in Synthetic Processes Contributing to Axitinib Impurity 2
The synthesis of Axitinib is a multi-step process that can inadvertently lead to the generation of impurities. researchgate.net this compound is noted as a process-related impurity, meaning it arises during the manufacturing process. researchgate.net
Elucidation of Side Reactions and Undesired Chemical Transformations
The core structure of Axitinib is assembled through key chemical reactions, including palladium-catalyzed couplings like the Migita and Heck reactions. researchgate.netallfordrugs.com These complex transformations, while efficient in forming the desired carbon-carbon and carbon-sulfur bonds, can also lead to side reactions. Incomplete reactions or the presence of residual starting materials and intermediates are significant contributors to impurity formation. google.com For instance, the condensation of 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide is a critical step; if incomplete, it can leave behind starting materials that may participate in subsequent unintended reactions. google.com The use of palladium catalysts, while essential, can also lead to the formation of catalyst-related impurities. google.com
Kinetic Studies of Impurity 2 Generation During Axitinib Synthesis
While specific kinetic studies on the formation of this compound during synthesis are not extensively detailed in the public domain, the general approach to impurity control in Axitinib's manufacturing process involves optimizing reaction conditions to minimize their formation. researchgate.net This includes fine-tuning parameters such as temperature, reaction time, and the choice of catalysts and solvents to favor the desired reaction pathway and suppress the generation of side products. researchgate.netgoogle.com The kinetics of degradation of Axitinib itself under various stress conditions have been studied, which can provide insights into the stability of the molecule and potential transformation pathways. researchgate.neteurekaselect.com For instance, studies have shown that Axitinib is unstable under alkaline and acidic conditions, and the kinetics of this degradation have been determined. researchgate.neteurekaselect.com
Stereochemical and Regiochemical Considerations in Impurity 2 Formation
The synthesis of Axitinib involves the formation of a vinyl linkage via a Heck reaction. researchgate.net The stereochemistry of this double bond is crucial, with the (E)-isomer being the desired product. allfordrugs.com Side reactions during this step could potentially lead to the formation of the (Z)-isomer or other regioisomeric impurities. The regioselectivity of the coupling reactions is also a critical factor. In palladium-catalyzed reactions, the substitution pattern on the reactants and the nature of the ligands and catalysts can influence where the new bond forms. yorku.camdpi.com Undesired regiochemical outcomes can lead to the formation of structural isomers of Axitinib, which would be classified as impurities.
Physico-Chemical Factors Influencing Degradation of Axitinib to Impurity 2
Beyond the synthetic process, Axitinib can degrade over time due to various environmental factors, potentially leading to the formation of impurities, including those structurally related to Impurity 2.
Impact of Environmental Stressors on the Degradation Profile of Axitinib to this compound
Forced degradation studies are performed to understand how environmental factors affect the stability of a drug. researchgate.netscholarsresearchlibrary.com Axitinib has been subjected to stress conditions such as acidic, alkaline, oxidative, photolytic (light), and thermal stress. researchgate.netresearchgate.net These studies have revealed that Axitinib is particularly susceptible to degradation under oxidative and photolytic conditions. researchgate.netresearchgate.net It has also been shown to be unstable in acidic and alkaline environments. eurekaselect.comscholarsresearchlibrary.com While these studies have identified several degradation products, including sulfoxide (B87167) and sulfone impurities, the direct formation of this compound as a degradation product has not been explicitly detailed in the available literature. researchgate.netresearchgate.net However, the general degradation pathways observed provide a framework for understanding how the Axitinib molecule breaks down, which could share common mechanisms with the formation of process-related impurities.
Below is a table summarizing the findings from forced degradation studies on Axitinib:
| Stress Condition | Stability of Axitinib | Major Degradation Products Identified | Reference |
| Acidic | Unstable | Not specified in detail, but degradation observed | eurekaselect.comscholarsresearchlibrary.com |
| Alkaline | Unstable | Not specified in detail, but degradation observed | eurekaselect.comscholarsresearchlibrary.com |
| Oxidative | Unstable | Sulfoxide, Sulfone | researchgate.netresearchgate.net |
| Photolytic | Unstable | Isomeric and dimer impurities | researchgate.netresearchgate.net |
| Thermal | Generally Stable | Minor degradation observed | scholarsresearchlibrary.comresearchgate.net |
| Neutral (Hydrolytic) | Generally Stable | - | eurekaselect.comresearchgate.net |
Postulated Degradation Mechanisms of Axitinib Yielding Impurity 2
The degradation of Axitinib often involves its functional groups. The thioether linkage in Axitinib is a likely site for oxidation, leading to the formation of sulfoxide and sulfone derivatives. researchgate.netresearchgate.net Hydrolysis, particularly under acidic or basic conditions, could potentially cleave amide or other bonds within the molecule. smolecule.com Photolytic degradation can induce complex transformations, including isomerization and dimerization. researchgate.netresearchgate.net
While the precise mechanism for the formation of this compound from the degradation of Axitinib is not explicitly outlined, it is plausible that it could arise from similar chemical transformations that occur during synthesis, but at a much slower rate under storage or stress conditions. For example, if Impurity 2 is a structural isomer, it could potentially be formed through photo-induced isomerization.
Advanced Analytical Methodologies for Axitinib Impurity 2
Chromatographic Techniques for Separation and Quantification
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Axitinib Impurity 2, a process-related impurity of Axitinib, requires robust analytical methods for its detection, separation, and quantification to ensure the quality and purity of the final drug product. smolecule.comresearchgate.net High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique for this purpose due to its high resolution, sensitivity, and reproducibility. smolecule.comjpionline.org
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
The development of a stability-indicating HPLC method is essential for separating this compound from the active ingredient and other related substances. researchgate.net The process involves a systematic optimization of various chromatographic parameters to achieve the desired separation and quantification performance.
The choice of the stationary phase is fundamental for achieving the necessary resolution between Axitinib and its impurities. Research has explored various column chemistries to find the optimal selectivity for this separation.
During method development, different types of stationary phases have been tested, including C8, C18, and phenyl columns. jpionline.org In one study, a Discovery C8 column (250mm x 4.6mm, 5µm) was found to be effective for the efficient separation of Axitinib and its process-related impurities, including Impurity 2. researchgate.netijpronline.com Another validated method for related substances utilized an X-bridge phenyl column (150 x 4.6 mm, 3.5µm), which provided good peak shapes and resolution. jpionline.org A Chinese patent for the analysis of Axitinib related substances specifies the use of an octadecylsilane (B103800) (C18) chemically bonded silica (B1680970) chromatographic column (250 × 4.6mm, 5 μm). google.com The selection is based on achieving superior resolution and acceptable retention times for all components. jpionline.org
Table 1: Stationary Phases Used in HPLC Methods for Axitinib and its Impurities
| Column Type | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Discovery C8 | 250mm x 4.6mm | 5µm | researchgate.net |
| X-bridge Phenyl | 150mm x 4.6mm | 3.5µm | jpionline.org |
The mobile phase composition and elution mode are critical for resolving closely related compounds like this compound. Gradient elution is commonly employed to ensure the separation of all impurities within a reasonable run time. researchgate.netjpionline.org
Several mobile phase systems have been developed. One effective system uses a gradient mixture of 0.1% orthophosphoric acid in water (Mobile Phase A) and methanol (B129727) (Mobile Phase B). researchgate.netijpronline.com Another approach involves a mobile phase consisting of a buffer solution (1.2 g of Hexane sulphonic acid in water, pH adjusted to 2.5 with ortho-phosphoric acid) and acetonitrile (B52724), run with a gradient program. jpionline.org A patented method describes a mobile phase A composed of a phosphate (B84403) buffer and acetonitrile (e.g., 90:10 v/v) and a mobile phase B with a reversed ratio (e.g., 10:90 v/v), also employing a gradient elution. google.com The optimization of the mobile phase aims to improve resolution and achieve acceptable peak shapes and retention times. jpionline.org
Table 2: Examples of Mobile Phase Systems and Gradient Elution for this compound Analysis
| Mobile Phase A | Mobile Phase B | Elution Mode | Reference |
|---|---|---|---|
| 0.1% Orthophosphoric Acid | Methanol | Gradient | researchgate.net |
| Hexane Sulphonic Acid Buffer (pH 2.5) | Acetonitrile | Gradient | jpionline.org |
The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity for the quantification of impurities. Photodiode Array (PDA) detectors are often used as they allow for the monitoring of multiple wavelengths simultaneously and can help in peak purity assessment. researchgate.net
For the analysis of Axitinib and its impurities, different wavelengths have been reported. In a study specifically separating three process-related impurities, a wavelength of 235 nm was selected for determination. researchgate.netijpronline.com Another method for related substances, including Impurity 2, set the detection wavelength at 220 nm to achieve sufficient sensitivity. jpionline.org A comprehensive analysis of the UV absorption spectra of Axitinib and its impurities showed that while the maximum absorption for all compounds was not at a single wavelength, 220 nm provided significant UV absorption for both the API and the impurities, making it a suitable choice for comprehensive impurity profiling. google.com
Table 3: Detection Wavelengths for this compound Analysis
| Detection Wavelength | Detector Type | Rationale/Reference |
|---|---|---|
| 235 nm | PDA | Selected for determination of Axitinib and its process-related impurities. researchgate.netijpronline.com |
| 220 nm | PDA | Used to achieve sufficient sensitivity for related substances. jpionline.org |
Validation of the analytical method in accordance with ICH guidelines is necessary to demonstrate its suitability for its intended purpose. jpionline.orgjournalppw.com This includes establishing key performance parameters for this compound.
A validated HPLC method demonstrated linearity for Axitinib and its impurities over a concentration range of 0.25-1.5 µg/ml. researchgate.net For this method, the recovery of impurities was found to be within the acceptable range of 99-101%. researchgate.netijpronline.com Another study established the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Axitinib impurities, ensuring the method's sensitivity. jpionline.org Linearity was confirmed with a regression coefficient (R²) greater than 0.999 for all related substances. jpionline.org
Table 4: Quantitative Performance Parameters for Axitinib Impurities
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.25-1.5 µg/ml | researchgate.net |
| Correlation Coefficient (R²) | > 0.999 | jpionline.org |
| Recovery | 99-101% | researchgate.netijpronline.com |
| Limit of Detection (LOD) | Method-specific; established for impurities | jpionline.org |
Preparative Chromatography for Isolation and Enrichment of this compound
While analytical HPLC is used for quantification, preparative chromatography is the key technique for isolating and enriching sufficient quantities of impurities like this compound. researchgate.netwaters.com The isolated material is essential for definitive structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and for use as a reference standard in analytical methods. researchgate.netresearchgate.net
The process involves scaling up the analytical separation to a preparative-scale column. This often requires modifying the method, such as using focused gradients to improve resolution and increase column loading, which enhances the efficiency of the isolation process. waters.com Mass-directed purification can be employed to specifically collect the fractions containing the compound of interest, in this case, this compound. waters.com While the specific details for the preparative isolation of this compound are not extensively published, the methodology is a standard and crucial step in the characterization of any new or significant pharmaceutical impurity. researchgate.netwaters.com
Table of Compound Names
| Name | Type |
| Axitinib | Active Pharmaceutical Ingredient |
| This compound | Impurity |
| Acetonitrile | Solvent |
| Methanol | Solvent |
| Orthophosphoric acid | Reagent |
| Hexane sulphonic acid | Reagent |
| Phosphate | Reagent |
Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound
The unambiguous structural elucidation of impurities is a cornerstone of pharmaceutical analysis. Modern spectroscopic and spectrometric techniques provide the necessary tools to determine the precise chemical structure of compounds like this compound, often present at low levels in the active pharmaceutical ingredient (API).
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds with high accuracy. By providing a precise mass measurement, HRMS allows for the confident assignment of a molecular formula. In the context of this compound, which is known to be formed during the manufacturing process, HRMS plays a crucial role in its initial characterization. smolecule.comresearchgate.net
For instance, in studies involving forced degradation of Axitinib, degradation products are often first analyzed by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net This technique allows for the separation of the impurity from the parent drug and other related substances, followed by its introduction into the mass spectrometer. The high-resolution data obtained from a time-of-flight (TOF) or Orbitrap mass analyzer provides the accurate mass of the molecular ion, which is then used to deduce the elemental composition.
Table 1: Illustrative HRMS Data for an Axitinib-Related Impurity
| Parameter | Observed Value |
| Retention Time (min) | 4.27 |
| Measured m/z | 409.24 |
| Calculated Mass for C15H12IN3OS | 409.2413 |
| Mass Error (ppm) | < 5 ppm |
| Proposed Molecular Formula | C15H12IN3OS |
This table presents hypothetical data based on typical analytical findings for illustrative purposes.
While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the complete three-dimensional structure of a molecule. A suite of NMR experiments, including proton (¹H), carbon-13 (¹³C), and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, are employed to piece together the connectivity of atoms within the impurity's structure.
The structural confirmation of degradation products of Axitinib has been successfully achieved using NMR spectroscopy. researchgate.net After isolation of the impurity, typically through preparative HPLC, the purified sample is subjected to a battery of NMR experiments. The chemical shifts, coupling constants, and cross-peaks observed in the various spectra provide detailed information about the chemical environment of each proton and carbon atom, as well as their through-bond and through-space relationships. This comprehensive data allows for the unequivocal assignment of the impurity's structure.
Table 2: Representative NMR Spectral Data for an Axitinib Impurity
| ¹H NMR (ppm) | ¹³C NMR (ppm) | Key 2D NMR Correlations (HMBC) |
| 8.50 (d, 1H) | 168.2 | Aromatic protons to carbonyl carbon |
| 7.80-7.20 (m, 8H) | 145.5 - 115.0 | Protons on the indazole and benzamide (B126) rings |
| 2.90 (d, 3H) | 26.5 | Methyl protons to amide carbon |
This table contains representative data for illustrative purposes and does not correspond to a specific, publicly identified structure of this compound.
The complexity of pharmaceutical impurity profiles often necessitates the use of hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method. ajrconline.org Techniques such as liquid chromatography-mass spectrometry (LC-MS), liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR), and gas chromatography-mass spectrometry (GC-MS) have revolutionized impurity profiling. ajrconline.orgresearchgate.net
LC-MS is particularly powerful for the analysis of Axitinib and its impurities. researchgate.net It combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection afforded by mass spectrometry. This allows for the simultaneous separation, detection, and preliminary identification of multiple impurities in a single analytical run. ijsdr.org The use of tandem mass spectrometry (MS/MS) within an LC-MS framework can further provide structural information through fragmentation analysis. jpionline.org These hyphenated approaches are essential for creating a holistic impurity profile of a drug substance, ensuring that all relevant impurities, including this compound, are monitored and controlled. ajrconline.org
Method Validation for this compound Analysis
Once an analytical method for the determination of this compound has been developed, it must be rigorously validated to ensure its suitability for its intended purpose. Method validation is a regulatory requirement and provides documented evidence that the method is reliable, reproducible, and accurate for the quantitative analysis of the impurity. jpionline.org
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components. irjweb.com For a method to be specific for this compound, it must be demonstrated that the peak corresponding to this impurity is well-resolved from the peaks of Axitinib and other known related substances. researchgate.net
This is typically achieved by analyzing a mixture of Axitinib, this compound, and other potential impurities. The chromatograms are examined to ensure baseline separation between all components. Photodiode array (PDA) detection can be used to assess peak purity, further confirming that the impurity peak is not co-eluting with any other substance.
Table 3: Example of Specificity Data for this compound Analysis
| Compound | Retention Time (min) | Resolution from Impurity 2 |
| Axitinib | 5.8 | > 2.0 |
| Axitinib Impurity 1 | 4.5 | > 2.0 |
| This compound | 5.2 | N/A |
| Axitinib Impurity 3 | 6.5 | > 2.0 |
This table presents illustrative data. The resolution value should be greater than 2 for adequate separation.
The validation of an analytical method for this compound also involves a thorough evaluation of its precision, accuracy, and robustness. jpionline.org
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the impurity standard is spiked into the sample matrix.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
These validation parameters are assessed according to the International Council for Harmonisation (ICH) guidelines. jpionline.orgjpionline.org
Table 4: Summary of Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Typical Result |
| Precision (RSD) | ≤ 5.0% | < 2.0% |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 101.5% |
| Robustness | No significant impact on results | Method remains reliable |
This table provides an example of typical acceptance criteria and results for method validation.
Development of Stability-Indicating Analytical Methods for this compound
The development of a stability-indicating analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Such methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products and impurities, including this compound. A robust stability-indicating method can accurately measure the changes in the concentration of the API and its impurities over time under various environmental conditions.
A study focused on developing a novel stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Axitinib and its associated impurities. The primary objective of this research was to create a method that could effectively separate Axitinib from its five potential impurities, including process-related impurities and degradation products.
The method development process typically involves a systematic approach, including the selection of an appropriate column, mobile phase, and detector wavelength. For the analysis of Axitinib and its impurities, a C18 column is often employed due to its versatility in separating compounds with a range of polarities. The mobile phase composition is optimized to achieve the best possible resolution between the API and its impurities.
Forced degradation studies are a critical component of developing a stability-indicating method. These studies involve subjecting the drug substance to various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress. The goal is to intentionally generate degradation products to ensure that the analytical method can effectively separate them from the parent drug. In the context of Axitinib, forced degradation studies demonstrated that the drug is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic conditions. The separation of these degradation products from Axitinib validates the stability-indicating nature of the analytical method.
The following table summarizes the typical chromatographic conditions used in a stability-indicating RP-HPLC method for the analysis of Axitinib and its impurities.
| Parameter | Condition |
| Stationary Phase | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01M Potassium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 5 | |
| 20 | |
| 25 | |
| 27 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This developed method demonstrated specificity, linearity, accuracy, precision, and robustness, proving its suitability for routine quality control and stability analysis of Axitinib, including the monitoring of this compound.
Determination of Relative Response Factors for this compound
In chromatographic analysis, the detector response for different compounds at the same concentration can vary. The Relative Response Factor (RRF) is a crucial parameter used to correct for this difference, allowing for the accurate quantification of impurities when a reference standard for each impurity is not available. The RRF is the ratio of the response of the impurity to the response of the API at the same concentration.
The determination of the RRF for this compound is essential for its accurate quantification in the drug substance and product. The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines recommend the use of RRFs for the quantification of impurities.
The RRF is typically determined by preparing solutions of the API and the impurity of known concentrations and analyzing them using the validated analytical method. The slope of the calibration curve for the impurity is then divided by the slope of the calibration curve for the API to calculate the RRF.
A study detailed the synthesis and characterization of Axitinib impurities, which is a prerequisite for determining their RRFs. The RRF for each impurity was established with respect to the Axitinib response. The following table illustrates the typical data used for the determination of the RRF for an impurity like this compound.
| Compound | Concentration (µg/mL) | Peak Area | Slope | RRF |
| Axitinib | 0.5 | 12500 | 25000 | 1.00 |
| 1.0 | 25000 | |||
| 1.5 | 37500 | |||
| This compound | 0.5 | 11250 | 22500 | 0.90 |
| 1.0 | 22500 | |||
| 1.5 | 33750 |
The determined RRF value can then be used in the following formula to calculate the concentration of this compound in a sample:
Concentration of Impurity = (Peak Area of Impurity / Peak Area of API) x (Concentration of API / RRF)
The use of RRFs simplifies the quantification of impurities in routine quality control, as it eliminates the need for the synthesis and qualification of each impurity standard. The accurate determination of the RRF for this compound is therefore a critical step in ensuring the quality of Axitinib.
Control Strategies and Mitigation of Axitinib Impurity 2
Process Optimization in Axitinib Synthesis for Impurity 2 Reduction
Controlling the formation of Axitinib Impurity 2, a dimer resulting from a [2+2] cycloaddition reaction, begins with the careful optimization of the Axitinib synthesis process. researchgate.net This involves strategic modifications to reaction conditions, the implementation of advanced purification methods, and the establishment of rigorous in-process monitoring.
Strategic Modification of Reaction Conditions and Reagent Selection
The manufacturing process of Axitinib often involves key steps such as a palladium-catalyzed Heck reaction and a Migita coupling. researchgate.net Optimization of these reactions is a cornerstone of the impurity control strategy. researchgate.netsmolecule.com Since this compound is a photodimer, controlling light exposure during the synthesis, particularly in the final steps, is a primary consideration.
Furthermore, the choice of reagents and catalysts can influence the impurity profile. For instance, some synthesis routes have moved away from palladium catalysts to copper(I)-catalyzed coupling reactions to provide a more economical and practical protocol with high purity. researchgate.net One patented process highlights the use of a metal halide, such as copper iodide, during the condensation step to produce a purer intermediate, which in turn leads to the formation of highly pure Axitinib with process-related impurities collectively below 0.3%. google.com This strategic selection helps in preventing the formation of various impurities, including the potential for dimerization.
Table 1: Examples of Modified Reaction Conditions for Impurity Control
| Parameter | Conventional Method | Optimized Method for Impurity Reduction | Rationale for Change |
| Catalyst System | Palladium-catalyzed coupling (e.g., Pd(OAc)₂, Xantphos) | Copper(I)-catalyzed coupling (e.g., CuI, o-phenylenediamine) | Avoids palladium-related side products and can offer better selectivity and yield. researchgate.netgoogle.com |
| Key Reaction Step | General coupling reactions | Optimization of the Heck reaction to minimize side reactions. google.com | The Heck reaction is pivotal and its optimization is essential to prevent the formation of multiple impurities. google.com |
| Light Exposure | Standard laboratory/plant lighting | Use of light-protected vessels and controlled lighting conditions | Axitinib is susceptible to photolytic degradation, leading to the formation of dimer impurities like Impurity 2. researchgate.net |
Implementation of Enhanced Purification Techniques for this compound Removal
Even with an optimized synthesis, trace amounts of impurities may form. Therefore, robust purification techniques are essential to ensure the final API meets stringent purity requirements. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for both quantifying and isolating impurities like this compound during the manufacturing process. smolecule.com
Crystallization is another key purification method. One approach involves dissolving the crude Axitinib and then performing a controlled precipitation or recrystallization from a suitable solvent system to isolate the pure API, leaving impurities behind in the mother liquor. google.com A specific patented process describes a purification method where crude Axitinib is treated with an acid (e.g., methanesulfonic acid) to form a salt, which precipitates. This salt is then treated with an aqueous basic solution to precipitate the pure form of Axitinib with a purity greater than 99.5%. google.com Another patent describes dissolving crude Axitinib in a solvent mixture like N,N-dimethylformamide and then adding an anti-solvent such as ethyl acetate (B1210297) to precipitate the purified product. google.com
Table 2: Purification Techniques for Axitinib
| Purification Technique | Description | Efficacy in Removing Impurity 2 |
| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. smolecule.com | Effective for isolating and quantifying specific impurities, including the dimer Impurity 2. smolecule.comresearchgate.net |
| Recrystallization/Precipitation | A technique used to purify chemicals by dissolving the impure compound in a suitable solvent and then allowing the desired compound to crystallize out, leaving impurities in the solution. google.com | Can effectively remove process-related impurities. The choice of solvents is critical for selectivity. google.com |
| Acid-Base Salt Formation | Involves converting the API into a salt to precipitate it from a solution containing impurities, followed by conversion back to the free base. google.com | A powerful method for achieving high purity by selectively precipitating the API salt. google.com |
Establishment of In-Process Control Measures for this compound Monitoring
In-process controls (IPCs) are crucial for monitoring the formation of impurities at various stages of the manufacturing process. This allows for timely intervention and ensures that the final product will meet the required quality standards. For Axitinib, IPCs would involve sampling and analyzing reaction mixtures at critical junctures.
A validated, stability-indicating HPLC method is essential for this purpose. Such methods can accurately separate and quantify Axitinib from its process-related impurities, including Impurity 1, Impurity 2, and Impurity 3. researchgate.net One developed HPLC method uses a C8 column with a gradient elution of orthophosphoric acid and methanol (B129727), with detection at 235 nm, to effectively monitor these impurities. researchgate.net By tracking the level of Impurity 2 throughout the synthesis, manufacturers can ensure that the process remains under control and that the purification steps are effective. Regulatory bodies like Health Canada and the FDA require that impurity limits meet International Conference on Harmonisation (ICH) requirements, which necessitates robust analytical monitoring. hpfb-dgpsa.cafda.gov
Stability Management to Prevent this compound Formation
Given that this compound is a known photodegradation product, managing the stability of the drug substance and the final drug product is paramount. researchgate.net This involves careful consideration of the formulation and the selection of appropriate packaging materials to protect the drug from light and other environmental factors that could promote its degradation.
Influence of Packaging Materials on the Degradation Pathways to this compound
The primary role of pharmaceutical packaging is to protect the drug product from environmental factors such as light, moisture, and oxygen throughout its shelf life. amcor.com For a photosensitive compound like Axitinib, the choice of packaging is a critical control point for preventing the formation of Impurity 2.
The commercial product is packaged in high-density polyethylene (B3416737) (HDPE) bottles with a desiccant or in unit-dose aluminum foil/aluminum foil (Alu-Alu) blister packs. hpfb-dgpsa.caeuropa.eu Both of these packaging systems are designed to provide excellent protection against light and moisture. HDPE bottles are opaque, and the inclusion of a desiccant addresses moisture sensitivity. Alu-Alu blisters provide a complete barrier to light, moisture, and gases, offering the highest level of protection for individual tablets. google.com These packaging choices are a direct consequence of stability studies that identify the degradation pathways of the drug and are essential to prevent the formation of photodegradation products like this compound during storage. researchgate.net
Regulatory Framework and Quality by Design Qbd Considerations for Axitinib Impurity 2
Adherence to International Conference on Harmonisation (ICH) Guidelines for Axitinib Impurity 2
The ICH has established a series of guidelines that provide a comprehensive framework for the control of impurities in new drug substances and drug products. The management of this compound is directly informed by these guidelines, which mandate specific requirements for its identification, qualification, and control.
The ICH Q3A(R2) and Q3B(R2) guidelines outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eu These thresholds are based on the Maximum Daily Dose (MDD) of the active pharmaceutical ingredient. The recommended maximum daily dose for Axitinib is 20 mg (10 mg taken twice daily). northerncanceralliance.nhs.ukthamesvalleycanceralliance.nhs.ukdrugs.comnih.gov Based on this MDD, the specific thresholds for impurities are determined.
For the Axitinib drug substance, the thresholds according to ICH Q3A are applied. Given the MDD of 20 mg (< 2 g/day ), the following limits are applicable:
| Threshold Type | Limit | Rationale (ICH Q3A) |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in regulatory submissions. ich.org |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | The level above which the structure of an impurity must be confirmed. ich.org |
| Qualification Threshold | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) | The level above which an impurity requires safety qualification data. ich.org |
For the Axitinib drug product, which contains the active substance along with excipients, the thresholds are defined by ICH Q3B. As a degradation product, this compound falls under the purview of this guideline. For an MDD between 10 mg and 2 g, the thresholds are as follows:
| Threshold Type | Limit | Rationale (ICH Q3B) |
| Reporting Threshold | ≥ 0.1% | The level at which a degradation product must be reported. europa.eu |
| Identification Threshold | ≥ 0.2% or 2 mg Total Daily Intake (whichever is lower) | The level above which a degradation product must be identified. europa.eu |
| Qualification Threshold | ≥ 0.2% or 3 mg Total Daily Intake (whichever is lower) | The level above which a degradation product must be qualified from a safety perspective. scribd.com |
These thresholds form the basis of the control strategy for this compound, dictating the analytical sensitivity required and the level at which further investigation and safety assessment are necessary. Regulatory submissions for Axitinib provide justification for the established limits in the drug substance and product specifications, ensuring they meet these ICH standards. scribd.com
The ICH Q1A(R2) guideline on stability testing and the associated Q1B guideline on photostability testing are fundamental to understanding and controlling the formation of this compound. sapub.orgich.orgeuropa.eu this compound is known to be a photodegradation product, formed when Axitinib is exposed to light. Specifically, it is a biologically inactive dimer that results from an irreversible [2+2] photocycloaddition reaction. nih.gov
Forced degradation studies, a key component of the stress testing outlined in ICH Q1A, are designed to identify likely degradation products that may form under various stress conditions, including exposure to light, heat, humidity, acid, and base. sapub.org It is through such studies that the propensity of Axitinib to form Impurity 2 upon light exposure is established.
The ICH Q1B guideline specifically mandates photostability testing to evaluate the intrinsic photostability characteristics of a drug substance and product. ich.orgeuropa.eu This testing involves exposing the drug to a defined light source under controlled conditions and analyzing for the appearance of any degradants. The results of these studies for Axitinib directly inform the need for protective measures. To mitigate the formation of this compound, control strategies such as the use of light-resistant primary packaging and the application of a protective film coating on the tablets are implemented. These measures are a direct consequence of the findings from photostability studies conducted according to ICH Q1B.
The ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. researchgate.net Any new impurity, including degradation products like this compound, must be assessed for its mutagenic potential.
The assessment typically begins with a computational analysis of the impurity's structure for any alerts of mutagenicity using (Quantitative) Structure-Activity Relationship [(Q)SAR] models. This compound is characterized by a cyclobutane ring structure formed from the dimerization of the parent molecule. nih.gov While certain cyclobutane pyrimidine dimers formed within DNA are known to be genotoxic, the risk profile of an isolated chemical impurity with a similar structure requires specific evaluation. nih.govnih.govresearchgate.net
If a structural alert is identified through (Q)SAR analysis, the next step recommended by ICH M7 is to perform a bacterial reverse mutation assay (Ames test). A negative result in a properly conducted Ames test is generally sufficient to conclude that the impurity is not a mutagenic concern, and it can then be controlled according to the limits established under ICH Q3B. fda.gov If the Ames test were positive, much lower limits of control, such as the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , would apply. fda.gov
While specific genotoxicity data for this compound is not publicly available, the fact that it is controlled as a standard degradation product within ICH Q3B limits in approved drug products implies that it has been assessed by manufacturers and regulators and found to be non-mutagenic.
Integration of Quality by Design (QbD) Principles in Axitinib Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. halolabs.comchamowassociates.com The control of this compound is a prime example of QbD principles in practice.
A Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property that must be controlled within an appropriate limit to ensure the desired product quality. halolabs.comchamowassociates.comalirahealth.comevidentic.combiopharminternational.com For any drug product, purity is a fundamental CQA. The presence and level of specific impurities are therefore direct indicators of this CQA.
For the Axitinib drug product, the key CQAs related to this compound are:
Purity: The level of any single unspecified impurity must be controlled. This compound, as a degradation product, directly impacts the purity profile of the drug product.
Identity and Strength: While Impurity 2 is a minor component, excessive degradation could theoretically lead to a sub-potent product, thus affecting the CQA of strength.
Stability: The rate of formation of Impurity 2 is a direct measure of the product's stability with respect to light exposure.
By identifying the level of this compound as a CQA, a focused effort can be made during process development to understand and control the factors that lead to its formation. chamowassociates.comalirahealth.com
A "Design Space" is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. halolabs.com For a photodegradation product like this compound, the design space for its control revolves around mitigating light exposure.
The development of this design space would involve systematically studying the impact of various factors on the rate of impurity formation. The Critical Process Parameters (CPPs) that would be investigated and controlled include:
Light Exposure during Manufacturing: Identifying the specific stages of the manufacturing process where the drug substance or product is vulnerable to light.
Intensity and Wavelength of Light: Characterizing the "causative wavelengths" of light that trigger the photocycloaddition reaction to form the impurity. amazonaws.com
Duration of Exposure: Defining the maximum allowable time the material can be exposed to light at various process steps.
Based on this process understanding, a robust control strategy is developed and a design space is defined. Operating within this approved design space is not considered a change and does not require further regulatory submission. halolabs.com The control strategy for this compound includes:
Process Controls: Implementing manufacturing steps in areas with controlled lighting (e.g., using yellow light to filter out UV wavelengths).
Packaging Controls: Selecting primary packaging materials, such as amber-colored bottles or opaque blisters, that provide adequate protection from light. europa.eu
Product Formulation: Utilizing a film coating on the tablets which can offer an additional barrier to light penetration.
This QbD approach ensures that the formation of this compound is understood and proactively controlled, guaranteeing that the drug product meets its quality specifications throughout its shelf life.
Future Research Perspectives on Axitinib Impurity 2
Advancements in Novel Analytical Techniques for Trace Level Detection of Axitinib Impurity 2
The accurate detection and quantification of impurities at trace levels are fundamental to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). biomedres.us While standard High-Performance Liquid Chromatography (HPLC) methods have been established for the estimation of Axitinib and its process-related impurities, including Impurity 2, future research is geared towards adopting more sensitive and rapid analytical techniques. ijpronline.com
Advancements in liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant improvements in resolution, sensitivity, and analysis speed over conventional HPLC. ijpsjournal.com The integration of mass spectrometry (MS) with chromatography has revolutionized impurity profiling. interesjournals.orgijpsjournal.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS) are becoming indispensable for identifying and quantifying impurities at trace levels, even in complex mixtures. sterlingpharmasolutions.comijpsjournal.com These methods provide not only quantitative data but also structural information, which is crucial for identifying unknown impurities and understanding their potential impact. sterlingpharmasolutions.com
Future research will likely focus on the development and validation of methods like UHPLC coupled with advanced mass detectors, such as a QDa detector, for the trace level quantification of this compound. jocpr.com These advanced techniques offer superior sensitivity, allowing for detection and quantification well below the limits required by regulatory bodies like the International Council for Harmonisation (ICH). ijpsjournal.comjocpr.com Other promising techniques include electrochemically synthesized molecularly imprinted polymers (MIPs), which can act as highly selective sensors for detecting specific molecules at extremely low concentrations. rsc.org
Table 1: Comparison of Current and Future Analytical Techniques for Impurity Detection
| Technique | Typical Limit of Quantification (LOQ) | Key Advantages | Relevance for this compound |
|---|---|---|---|
| HPLC-UV | ~0.25 µg/mL ijpronline.com | Robust, widely available, good for routine QC. ijpronline.com | Current standard for quantification. ijpronline.com |
| UHPLC-UV | Lower than HPLC (ng/mL range) | Faster analysis, higher resolution, reduced solvent consumption. ijpsjournal.com | Enhanced throughput and sensitivity for routine analysis. |
| LC-MS/MS | pg/mL to fg/mL range ijpsjournal.com | High sensitivity and selectivity, suitable for genotoxic impurity analysis. ijpsjournal.com | Definitive quantification at ultra-trace levels, meeting stringent safety thresholds. ijpsjournal.comsindusfarma.org.br |
| HRMS | Sub-ppb range | Provides precise mass measurements for structural elucidation of unknown impurities. sterlingpharmasolutions.comapacsci.com | Identification of novel degradation pathways or process impurities beyond known profiles. |
| Molecularly Imprinted Sensors | Potentially down to 10⁻¹⁴ M rsc.org | High selectivity, potential for real-time monitoring. rsc.org | Future application in Process Analytical Technology (PAT) for in-process control. |
Computational and Predictive Modeling for Impurity 2 Formation Mechanisms
Understanding the mechanism by which an impurity is formed is critical for developing effective control strategies. The manufacturing process for Axitinib often involves key steps like Pd-catalyzed Migita and Heck coupling reactions. google.comallfordrugs.comacs.org These complex chemical transformations can lead to the formation of various process-related impurities. google.comgoogle.com
Future research will increasingly leverage computational chemistry and predictive modeling to elucidate the formation pathways of this compound. acs.org Density Functional Theory (DFT) and other quantum mechanics methods can be used to model reaction kinetics and thermodynamics. This allows researchers to investigate potential side reactions and the stability of intermediates, providing insights into why and how Impurity 2 is formed. crystallizationsummit.com Such models can simulate the reaction environment and predict the impact of variables like temperature, catalyst type, and solvent on the impurity profile. crystallizationsummit.comresearchgate.net
By creating a detailed computational model of the Axitinib synthesis, particularly the Heck reaction which is crucial for impurity control, scientists can screen various reaction conditions in silico. google.comresearchgate.net This approach can identify optimal process parameters that favor the formation of the desired Axitinib molecule while minimizing the generation of Impurity 2, significantly reducing the need for extensive and time-consuming laboratory experiments. crystallizationsummit.com These predictive models can also be applied to crystallization processes to understand and improve impurity rejection, ensuring a purer final product. crystallizationsummit.com
Table 2: Computational Modeling Approaches for Impurity Formation
| Modeling Technique | Application in Axitinib Synthesis | Research Goal |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Modeling electronic structure and reactivity in Heck/Migita coupling reactions. google.comacs.org | Elucidate the detailed reaction mechanism and transition states leading to Impurity 2 formation. |
| Molecular Dynamics (MD) | Simulating the behavior of molecules in solution during synthesis and crystallization. | Predict solvent effects and impurity incorporation into the crystal lattice. crystallizationsummit.com |
| Kinetic Modeling | Predicting reaction rates for main and side reactions based on process parameters. | Identify critical process parameters that control the rate of Impurity 2 formation. |
| Thermodynamic Modeling | Calculating the relative stability of Axitinib versus its impurities under various conditions. | Guide the development of purification processes by predicting phase behavior. |
Innovative Strategies for Impurity Minimization in Sustainable Pharmaceutical Manufacturing
The ultimate goal of impurity research is to develop manufacturing processes that are inherently cleaner, more efficient, and sustainable. researchgate.net Future strategies for minimizing this compound will focus on a holistic approach encompassing process optimization, green chemistry, and advanced manufacturing technologies.
One key strategy is the optimization of the synthesis route itself. This includes the careful selection of raw materials, reagents, and catalysts to avoid precursors that might lead to impurities. zamann-pharma.com For instance, alternative, more selective catalysts for the Heck and C-S coupling reactions have been explored to reduce the cost and impurity profile associated with palladium catalysts. researchgate.netresearchgate.net Process Analytical Technology (PAT) is expected to play a pioneering role by enabling real-time monitoring of reactions. apacsci.com By using spectroscopic and chromatographic probes directly in the reactor, manufacturers can track the formation of Impurity 2 and adjust process parameters dynamically to keep its levels to a minimum. apacsci.com
Table 3: Innovative Strategies for Impurity Minimization
| Strategy | Description | Application to this compound |
|---|---|---|
| Process Optimization | Fine-tuning reaction parameters (temperature, pH, catalyst load) and purification steps. google.comzamann-pharma.com | Optimizing the Heck reaction to minimize side-product formation and developing efficient crystallization to purge Impurity 2. google.comacs.org |
| Green Chemistry | Utilizing safer solvents, reducing energy consumption, and minimizing waste streams. researchgate.net | Exploring mechanochemical synthesis or using water as a solvent to reduce environmental impact and potentially alter the impurity profile. researchgate.net |
| Process Analytical Technology (PAT) | Implementing real-time, in-process monitoring to control critical quality attributes. apacsci.com | Using in-line spectroscopy to monitor the formation of Impurity 2 and enable dynamic control of the reaction to prevent its formation. |
| Advanced Crystallization | Designing crystallization processes specifically to reject impurities and control polymorphism. crystallizationsummit.com | Developing a crystallization process for a specific Axitinib polymorph that has a low propensity for incorporating Impurity 2 into its crystal lattice. google.com |
| Catalyst Innovation | Developing more selective and efficient catalysts for key synthetic steps. researchgate.netresearchgate.net | Replacing or optimizing the palladium catalyst in the coupling reactions to increase yield and reduce the formation of related impurities. researchgate.netresearchgate.net |
Table 4: Compound Names
| Compound Name |
|---|
| Axitinib |
| This compound |
| Acetonitrile (B52724) |
| Methanol (B129727) |
| Orthophosphoric acid |
| Palladium |
| Potassium chloride |
| Hydrogen peroxide |
| Avelumab |
| Osimertinib |
| Sofosbuvir |
| Crizotinib |
| MRTX849 |
| Spironolactone |
| Sunitinib |
| Triamterene |
| Formic acid |
| 2-vinyl pyridine (B92270) |
| 2-mercapto-N-methyl benzamide (B126) |
| 6-iodo-1H-indazole |
| Xantphos |
| Copper (I) iodide |
| 1,10-phenanthroline |
| p-toluenesulfonic acid |
| Ethyl acetate (B1210297) |
| N,N-dimethylformamide |
| Potassium hydroxide |
Q & A
Basic Research Questions
Q. What are the key analytical methodologies for identifying and quantifying Axitinib Impurity 2 in drug formulations?
- Methodological Guidance : Use orthogonal techniques such as HPLC-UV coupled with mass spectrometry (LC-MS/MS) to ensure specificity. Validate methods per ICH Q2(R2) guidelines by spiking samples with known impurities to demonstrate discrimination between the analyte and impurities . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Reference standards must be synthesized and characterized rigorously, with purity confirmed via elemental analysis .
Q. How can researchers synthesize this compound for use as a reference standard?
- Methodological Guidance : Follow retro-synthetic analysis based on the parent drug’s structure. If synthesis fails despite exhaustive efforts (e.g., instability of intermediates), justify this with experimental data (e.g., reaction kinetics, stability studies) and literature on analogous impurities. Document all attempts, including failed pathways, to support regulatory submissions .
Q. What experimental parameters influence the formation of this compound during drug synthesis?
- Methodological Guidance : Conduct forced degradation studies under stress conditions (heat, light, pH extremes) to identify critical process parameters. Use design-of-experiment (DoE) approaches to assess interactions between variables like temperature, solvent polarity, and catalyst concentration. Purity profiles should be monitored using validated chromatographic methods .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification across different analytical platforms?
- Methodological Guidance : Perform cross-validation using multiple techniques (e.g., HPLC vs. UPLC) and calibrate instruments with traceable reference materials. Analyze root causes such as column selectivity differences or detector sensitivity thresholds. Publish detailed method parameters (e.g., mobile phase composition, gradient programs) to enable replication .
Q. What strategies are effective for elucidating the toxicological significance of this compound in preclinical models?
- Methodological Guidance : Use in vitro mutagenicity assays (e.g., Ames test) and in vivo toxicity studies in rodent models. Compare impurity exposure levels to established thresholds (e.g., ICH M7 guidelines). Correlate findings with structural alerts (e.g., nitroso groups) and computational toxicology tools like DEREK Nexus .
Q. How should researchers design stability studies to assess this compound under long-term storage conditions?
- Methodological Guidance : Employ accelerated stability testing (40°C/75% RH) and real-time conditions (25°C/60% RH) per ICH Q1A. Monitor impurity levels at predefined intervals using stability-indicating methods. Include "worst-case" scenarios (e.g., compromised packaging) to evaluate risk margins. Data should be statistically analyzed for trends using software like JMP or R .
Q. What approaches mitigate conflicting data on impurity pharmacokinetics in published studies?
- Methodological Guidance : Conduct meta-analyses of existing literature, emphasizing variables such as sample preparation, detection limits, and matrix effects. Replicate conflicting studies under controlled conditions, ensuring adherence to original protocols. Transparently report deviations and their potential impact .
Data Integrity and Reproducibility
Q. How can researchers ensure the reproducibility of impurity profiling studies for this compound?
- Methodological Guidance : Provide raw data (e.g., chromatograms, spectral scans) in supplementary materials. Use electronic lab notebooks (ELNs) with audit trails to document all experimental steps. Cross-reference methods with public databases (e.g., USP PF) or prior publications to align with community standards .
Q. What frameworks are recommended for prioritizing research questions on impurities in kinase inhibitors like Axitinib?
- Methodological Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a novel question might explore the impurity’s role in drug resistance mechanisms using omics technologies. Use PICO (Population, Intervention, Comparison, Outcome) to structure clinical impurity studies .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
